molecular formula C18H22N2O3 B2498746 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 477856-90-9

5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B2498746
CAS RN: 477856-90-9
M. Wt: 314.385
InChI Key: KFAOVNJKUSSKSR-UHFFFAOYSA-N
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Description

The compound “5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione” is a chemical substance with the CAS Number: 477856-90-9 . It has a molecular weight of 314.38 and its IUPAC name is 5-(4-heptylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H22N2O3 . The InChI code for this compound is 1S/C18H22N2O3/c1-2-3-4-5-6-7-13-8-10-14(11-9-13)12-15-16(21)19-18(23)20-17(15)22/h8-12H,2-7H2,1H3,(H2,19,20,21,22,23) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 314.38 .

Scientific Research Applications

Hydrogen-Bonding Motifs

The compound 5-butyl-5-ethylbarbituric acid, which is a variant of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione, has been studied for its unique hydrogen-bonding motifs. This research reveals two distinct one-dimensional motifs, namely tape and ladder, differing from previously reported ribbon chain motifs in similar compounds (Gelbrich, Zencirci, & Griesser, 2007).

Schiff Base Ligands

Schiff base derivatives of pyrimidine-2,4,6-trione, including 5-[(N-arylamino)-methylene]pyrimidine-2,4,6-trione, have been synthesized and studied. These derivatives are used as ligands in the preparation of copper(II) complexes, which are further characterized for their structural and catalytic properties (Fırıncı, 2019).

Solvatochromism in Merocyanine Dyes

Research on a merocyanine dye, 1,3-Dimethyl-5-{(thien-2-yl)-[4-(1-piperidyl)phenyl]methylidene}-(1H, 3H)-pyrimidine-2,4,6-trione, has been conducted to understand its solvatochromic response in various solvents. This study provides insights into the solvent-dependent UV/Vis absorption characteristics of this dye (El-Sayed & Spange, 2007).

DNA Intercalation Studies

The intercalation of nucleic acids with the insertion of 5-[(Pyren-1-yl)methylidene]hydantoin-Substituted Butane-1,2-diol has been explored. This study demonstrates the stabilization of DNA triplex structures and fluorescence enhancement upon such intercalation, suggesting potential applications in genetic research and therapeutics (Aly, Wamberg, & Pedersen, 2005).

Molecular Mechanics in Polymer Conformation

The structural analysis of poly(parabanic acid), which includes derivatives of 1,3-diazinane-2,4,6-trione, highlights the potential mobilities of subunits within the polymer. This information is valuable for understanding the dynamic mechanical and dielectric properties of such polymers (Konda, Kimura, & Kitao, 1995).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-[(4-heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-3-4-5-6-7-13-8-10-14(11-9-13)12-15-16(21)19-18(23)20-17(15)22/h8-12H,2-7H2,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAOVNJKUSSKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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